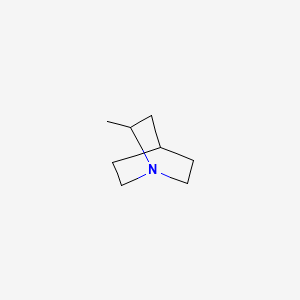

Quinuclidine, 2-methyl-

Description

Significance of Bridged Azabicyclic Systems in Chemical Science

Bridged azabicyclic systems, such as the quinuclidine (B89598) framework, are characterized by their rigid, three-dimensional structures where two rings share two non-adjacent atoms (the bridgehead atoms), with at least one of these being a nitrogen atom. This structural rigidity imparts several key properties that are highly sought after in chemical science:

Stereochemical Control: The fixed conformation of the bicyclic system provides a predictable and controllable stereochemical environment. This is crucial in applications like asymmetric catalysis, where the precise spatial arrangement of atoms can dictate the stereochemical outcome of a reaction.

Receptor Binding: The defined three-dimensional shape of these molecules allows for specific and high-affinity interactions with biological targets such as receptors and enzymes. The rigidity of the framework reduces the entropic penalty upon binding, often leading to enhanced potency.

Pharmacophore Scaffolding: In medicinal chemistry, bridged azabicyclic systems serve as excellent scaffolds for the development of new therapeutic agents. By attaching various functional groups to the rigid core, chemists can systematically explore the structure-activity relationships of a compound. researchgate.net

Unique Reactivity: The strained nature of some bridged systems can lead to unusual chemical reactivity, enabling novel synthetic transformations. rsc.org

The development of efficient synthetic methods to construct these bridged ring systems is a significant and ongoing challenge in organic chemistry, highlighting their importance. nih.govresearchgate.net

Overview of Research Trajectories for 2-Methylquinuclidine

Research involving 2-methylquinuclidine has primarily focused on its synthesis and its potential applications in catalysis and materials science, stemming from the foundational properties of its quinuclidine core.

Synthesis

The preparation of 2-methylquinuclidine has been a subject of investigation. One documented method involves the ring closure of 1-bromo- or 1-chloro-4-propylpiperidine through irradiation with ultraviolet light in sulfuric acid, followed by treatment with an alkali. acs.org Another approach has explored the cyclisation of 1-chloro-4-ethylpiperidine. cas.cz The synthesis of functionalized quinuclidines, including 2-substituted derivatives, is a key area of research for their use in pharmaceuticals and asymmetric catalysis. liverpool.ac.uk

| Starting Material | Key Reagents/Conditions | Product | Reference |

| 1-Bromo- or 1-chloro-4-propylpiperidine | Ultraviolet light, 85% H2SO4, alkali | 2-Methylquinuclidine | acs.org |

| 1-Chloro-4-ethylpiperidine | Sulfuric acid | Quinuclidine (related synthesis) | cas.cz |

Catalytic Applications

The quinuclidine framework, and by extension 2-methylquinuclidine, is explored for its catalytic activity. The bicyclic structure provides a unique environment for promoting chemical reactions. While specific catalytic applications of 2-methylquinuclidine are a niche area of study, the broader class of quinuclidines is known to be employed in the synthesis of alkaloids and other bioactive compounds.

Materials Science and Coordination Chemistry

In materials science, the unique properties of quinuclidine derivatives make them suitable for various applications. The nitrogen atom in the quinuclidine ring can act as a ligand, donating a pair of electrons to a central metal atom to form coordination complexes. libretexts.orgwikipedia.org These complexes have distinct electronic and magnetic properties. wikipedia.org The study of how ligands like 2-methylquinuclidine bind to metal centers is a fundamental aspect of coordination chemistry. libretexts.org The rigid structure of the quinuclidine ligand can influence the geometry and stability of the resulting metal complex.

| Research Area | Key Concepts | Relevance of 2-Methylquinuclidine |

| Catalysis | Asymmetric synthesis, reaction rate enhancement | Potential as a chiral ligand or base catalyst. |

| Materials Science | Polymer chemistry, functional materials | Incorporation into larger structures to impart specific properties. |

| Coordination Chemistry | Ligand design, metal complexes, stereochemistry | Acts as a ligand to form coordination compounds with specific geometries. |

Structure

2D Structure

Properties

CAS No. |

5261-65-4 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

2-methyl-1-azabicyclo[2.2.2]octane |

InChI |

InChI=1S/C8H15N/c1-7-6-8-2-4-9(7)5-3-8/h7-8H,2-6H2,1H3 |

InChI Key |

VDWODSPSMJMZQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2CCN1CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylquinuclidine and Its Derivatives

Classical Synthetic Approaches

The traditional syntheses of the quinuclidine (B89598) framework, including its 2-methyl derivative, have historically relied on robust, albeit often harsh, reaction conditions. These methods, established in the annals of organic chemistry, laid the groundwork for the more refined techniques that would follow.

Hofmann–Löffler–Freytag Reaction and Related Radical Cyclizations

The Hofmann–Löffler–Freytag reaction stands as a cornerstone in the synthesis of nitrogen-containing heterocycles and offers a direct pathway to the quinuclidine ring system. wikipedia.orgnumberanalytics.comambeed.com This reaction, at its core, involves the intramolecular cyclization of an N-haloamine, which is initiated either thermally or photochemically to generate a nitrogen-centered radical. wikipedia.orgnumberanalytics.com This radical then abstracts a hydrogen atom from a remote carbon, leading to a carbon-centered radical that subsequently cyclizes to form a new carbon-nitrogen bond, ultimately yielding a cyclic amine. numberanalytics.com

In the context of 2-methylquinuclidine synthesis, a suitable N-halo-4-propylpiperidine derivative serves as the precursor. The reaction is typically conducted in the presence of a strong acid, such as sulfuric acid. wikipedia.orgnih.gov The protonated N-haloamine undergoes homolytic cleavage of the nitrogen-halogen bond to form a nitrogen-centered radical cation. wikipedia.org This intermediate then engages in an intramolecular 1,6-hydrogen atom transfer (HAT) from the propyl side chain, a process that is kinetically less favored than the more common 1,5-HAT for pyrrolidine (B122466) synthesis but can be promoted under specific conditions. acs.org The resulting carbon-centered radical then cyclizes onto the nitrogen, and subsequent workup affords the 2-methylquinuclidine skeleton. acs.org

Recent studies have delved into the mechanistic intricacies of the Hofmann–Löffler–Freytag reaction, revealing that the halogen atom transfer (XAT) step in the propagation cycle can be rate-limiting. nih.gov This understanding allows for a more rational selection of substrates and conditions to favor the desired cyclization. nih.gov

| Reaction | Description | Key Intermediates | Typical Conditions |

| Hofmann–Löffler–Freytag Reaction | Intramolecular cyclization of an N-haloamine to form a cyclic amine. wikipedia.orgnumberanalytics.com | N-centered radical, Carbon-centered radical | Strong acid (e.g., H₂SO₄), heat or UV light wikipedia.orgnih.gov |

Ring Closure Reactions from Halogenated Piperidine (B6355638) Precursors

An alternative classical approach to the quinuclidine ring system involves the intramolecular cyclization of appropriately substituted piperidine precursors. mdpi.com This strategy typically relies on the formation of a new carbon-carbon or carbon-nitrogen bond to close the second ring of the bicyclic structure.

For the synthesis of 2-methylquinuclidine, a key intermediate is a 4-(bromoalkyl)piperidine derivative. acs.org For instance, 1-bromo- or 1-chloro-4-propylpiperidine can be cyclized to yield 2-methylquinuclidine. acs.org This transformation is often facilitated by irradiation with ultraviolet light in a strongly acidic medium, followed by treatment with a base. acs.org The reaction proceeds through a presumed radical mechanism, similar in principle to the Hofmann–Löffler–Freytag reaction, where the halogenated piperidine serves as the precursor to the key radical intermediates.

Another variation involves the double intramolecular alkylation of a dibromo intermediate derived from a tetrahydropyran (B127337) precursor. This multi-step sequence begins with the elaboration of a tetrahydropyran derivative to introduce the necessary carbon framework and amino group, followed by ring opening and bromination to generate a dibromoamine. Subsequent heating in the presence of a base, such as potassium carbonate, induces the dual cyclization to form the quinuclidine ring.

Modern and Catalytic Synthesis Strategies

Contemporary approaches to 2-methylquinuclidine synthesis increasingly leverage the power of catalysis to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance. These methods often employ transition metals or organocatalysts to facilitate key bond-forming events.

Iodine-Catalyzed C(sp³)–H Amination Methodologies

Iodine-catalyzed C(sp³)–H amination has emerged as a powerful tool for the direct conversion of aliphatic C-H bonds into C-N bonds, offering a streamlined approach to nitrogen-containing heterocycles. nih.govresearchgate.netnih.gov This methodology can be adapted for the synthesis of piperidines and, by extension, quinuclidines, often with regioselectivity that complements traditional methods. acs.org

The reaction typically involves the use of a catalytic amount of molecular iodine in the presence of an oxidant. acs.orgresearchgate.net Visible light is often employed to initiate the reaction, which proceeds through two interlocked catalytic cycles: a radical C-H functionalization and an iodine-catalyzed C-N bond formation. acs.org This approach has been shown to override the inherent preference for pyrrolidine formation seen in classical Hofmann-Löffler-type reactions, enabling the selective synthesis of piperidines via a 1,6-hydrogen atom transfer. acs.org

For the synthesis of 2-methylquinuclidine, a suitable acyclic amine precursor bearing a methyl group at the appropriate position could be subjected to these conditions, leading to a selective intramolecular C-H amination to forge the piperidine ring, which would then be part of the quinuclidine structure. The use of different sulfonamides as the nitrogen source allows for diversification of the final products. acs.org

| Catalyst System | Key Features | Advantages |

| Iodine/Oxidant | Enables intermolecular and intramolecular C(sp³)–H amination. nih.govresearchgate.netnih.gov | Mild reaction conditions, visible light initiation, overrides preference for 1,5-HAT. acs.org |

| Rh₂(S-tfpttl)₄/TBPhsNH₂ | Selective amination of tertiary C-H bonds. paris-saclay.fr | High yields, robust catalytic system. paris-saclay.fr |

Photochemically Induced Cyclization Processes for Heterocycle Formation

Photochemical methods provide a mild and efficient means to construct heterocyclic rings, often proceeding through pathways that are inaccessible under thermal conditions. nih.govchim.itresearchgate.net These reactions can be initiated by direct photoexcitation of the substrate or by the use of a photocatalyst that absorbs light and promotes the desired transformation through energy or electron transfer. acs.org

The synthesis of tetrahydroquinolines, which can be considered structural relatives of the quinuclidine core, has been achieved through photochemically induced radical annulations. nih.gov This process often involves the formation of an electron donor-acceptor (EDA) complex between the reactants, which upon irradiation, initiates a radical cascade leading to the cyclized product. nih.gov

In the context of 2-methylquinuclidine, a photochemically induced cyclization could be envisioned starting from an appropriately functionalized acyclic or monocyclic precursor. For instance, a substrate containing both an amine and a suitable radical acceptor could undergo an intramolecular cyclization upon irradiation. Quinuclidine and its derivatives themselves have been employed as electron-donor catalysts in photochemically induced cyclizations, highlighting the relevance of this scaffold in photochemical transformations. ccspublishing.org.cnacs.org The use of visible light photocatalysis, in particular, offers a sustainable and energy-efficient approach to heterocycle synthesis. d-nb.info

| Photochemical Method | Description | Key Aspect |

| Direct Photoexcitation | Substrate absorbs light directly to initiate cyclization. chim.it | Often involves pericyclic reactions. chim.it |

| Photocatalysis | A photocatalyst absorbs light and mediates the reaction via electron or energy transfer. acs.org | Enables reactions under mild conditions using visible light. d-nb.info |

Derivatization from Advanced Intermediates

The synthesis of 2-methylquinuclidine and its derivatives can also be achieved through the chemical modification of advanced intermediates that already contain the core quinuclidine ring. This approach is particularly useful for introducing a variety of functional groups onto the bicyclic scaffold.

One common strategy involves the derivatization of quinuclidine-3-one. For example, reaction with an organometallic reagent, such as a methyl Grignard or methyllithium, would introduce the methyl group at the 3-position, which is adjacent to the desired 2-position. Subsequent functional group manipulations could then be employed to arrive at the target molecule.

Alternatively, a multi-step synthesis starting from quinuclidine-3-one can lead to quinuclidine-3-methanol, which can then be further modified. google.com Another versatile intermediate is methyl quinuclidine-4-carboxylate, which can be synthesized from quinuclidine-4-carboxylic acid. smolecule.com While this provides a handle at the 4-position, strategic manipulations could potentially lead to derivatives at other positions. The synthesis of such advanced intermediates often involves classical chemical transformations, such as esterification and reduction. smolecule.com Derivatization techniques are crucial for expanding the chemical space around the 2-methylquinuclidine core for various applications. americanpharmaceuticalreview.comresearchgate.net

Mechanistic Investigations of Reactions Involving 2 Methylquinuclidine

Nitrogen-Centered Radical Pathways in Organic Transformations

Quinuclidine (B89598) and its derivatives, including 2-methylquinuclidine, have emerged as significant catalysts in organic synthesis, particularly in reactions proceeding through nitrogen-centered radical pathways. rhhz.netresearchgate.net Their ability to act as hydrogen-atom-transfer (HAT) catalysts enables the direct functionalization of otherwise inert C-H bonds. rhhz.netresearchgate.net The key to their reactivity lies in the formation of an aminium radical cation, a highly reactive intermediate that can selectively abstract hydrogen atoms from various substrates. researchgate.net

Nitrogen-centered radicals (NCRs) are highly reactive intermediates with broad applications in organic synthesis. nih.govresearchgate.net Aminyl radicals, a specific class of NCRs, are characterized by a nitrogen atom with an unpaired electron. acs.orgmdpi.com These species are typically generated through several established methods, including the homolytic cleavage of weak N-X bonds (where X can be a halogen, nitrogen, oxygen, or sulfur), often induced by heat or UV light, or through single-electron transfer (SET) processes. acs.orgnih.gov

The generation of aminyl radicals can be achieved from various precursors. acs.org Photoredox catalysis, in particular, has become a mild and efficient method for generating these radicals from precursors like N-chloroamines or O-aryloximes. nih.govnih.gov For instance, the photolysis of N-nitropiperidine can generate the corresponding aminyl radical. rsc.org In the context of quinuclidine derivatives, the aminium radical cation is typically formed via a single-electron transfer oxidation of the parent amine by an excited-state photoredox catalyst. rhhz.netresearchgate.net

Aminyl radicals are generally considered to be weakly nucleophilic and exhibit a preference for hydrogen-atom abstraction over addition to unsaturated systems like olefins. acs.org However, their reactivity can be tuned. When protonated or complexed with a Lewis acid, their electrophilicity increases, making them more reactive towards electron-rich systems. acs.org The reactivity of NCRs is instrumental in the construction of nitrogen-containing heterocycles and the amination of C-H bonds. nih.govstrath.ac.uk

| Precursor Type | General Structure | Generation Method | Reference |

|---|---|---|---|

| N-Haloamines | R₂N-X (X = Cl, Br) | Photolysis, Thermolysis, Photoredox Catalysis | nih.gov |

| N-Nitroamines/N-Nitrosamines | R₂N-NO₂ / R₂N-NO | Photolysis | acs.orgrsc.org |

| O-Aryloximes | R₂C=N-OAr | Single-Electron Reduction | nih.gov |

| Tertiary Amines (e.g., Quinuclidine) | R₃N | Single-Electron Oxidation (Photoredox) | rhhz.netresearchgate.net |

| N-Hydroxypyridine-2-thione Carbamates | PTOC derivatives | Radical Fragmentation | acs.org |

Intramolecular hydrogen-atom transfer (HAT) is a powerful strategy for the functionalization of remote, unactivated C-H bonds. csic.es In these reactions, a radically centered atom abstracts a hydrogen atom from another position within the same molecule. While 1,5-HAT processes are common due to their favorable six-membered transition states, 1,n-HAT reactions where 'n' is not equal to 5 (e.g., 1,6- or 1,7-HAT) are also synthetically valuable, though sometimes less common. csic.esnih.gov

The quinuclidine radical cation has proven to be an effective mediator for such transformations. rhhz.net Following its generation, this radical cation can engage in an intermolecular HAT with a substrate. The resulting substrate radical can then undergo further reactions. Alternatively, in substrates containing a quinuclidine moiety, an intramolecular HAT can occur. The regioselectivity of these HAT processes is largely determined by the length and conformation of the chain connecting the radical center and the C-H bond. csic.es For example, studies on carbohydrate systems have shown that the position of hydrogen abstraction is dictated by the length of the tether attaching the radical precursor to the sugar ring. csic.es

Recent research has also explored intramolecular HAT to carbon-centered radicals, which is generally less thermodynamically favorable than HAT to nitrogen or oxygen radicals. nih.gov These processes can be facilitated by designing systems where a distal radical, formed for instance by the addition of a perfluoroalkyl radical to a double bond, can abstract a hydrogen atom from a position alpha to a boronate ester, leading to complex transformations. nih.gov

| Process | Transition State Size | Description | Reference |

|---|---|---|---|

| 1,4-HAT | 5-membered | Hydrogen abstraction from the δ-position. | csic.es |

| 1,6-HAT | 7-membered | Hydrogen abstraction from the ζ-position, often competing with 1,5-HAT. | csic.esnih.gov |

| 1,7-HAT | 8-membered | Less common process requiring a flexible and sufficiently long linker. | csic.es |

Many reactions involving 2-methylquinuclidine as a catalyst proceed via a radical chain mechanism. rhhz.netresearchgate.net Such mechanisms are characterized by three distinct phases: initiation, propagation, and termination. lumenlearning.comlibretexts.orgmasterorganicchemistry.com

Initiation : This step involves the initial formation of radical species. lumenlearning.com In systems using quinuclidine and a photoredox catalyst, initiation occurs when the amine is oxidized by the excited photocatalyst via a single-electron transfer (SET), generating the key quinuclidine aminium radical cation. rhhz.netresearchgate.net This initial creation of radicals requires an energy input, typically from light. lumenlearning.comlibretexts.org

Propagation : This is the "chain" part of the reaction, where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. lumenlearning.commasterorganicchemistry.com A typical propagation cycle in quinuclidine-catalyzed C-H functionalization involves two main steps:

The quinuclidine radical cation abstracts a hydrogen atom from the substrate (e.g., an alkane) to generate a substrate radical and protonated quinuclidine. rhhz.netresearchgate.net

The substrate radical reacts with another reagent (e.g., an activated alkene), and the resulting radical intermediate is then reduced, regenerating the catalyst or propagating the chain in another manner. rhhz.netresearchgate.net

Termination : The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. lumenlearning.comlibretexts.org This is a rare event due to the very low concentration of radicals at any given time. lumenlearning.com

The elucidation of these mechanisms relies on a combination of experimental studies, including kinetic analysis and the use of radical traps, to identify key intermediates and reaction pathways. researchgate.net

| Phase | Process Description | Example Reaction | Reference |

|---|---|---|---|

| Initiation | Generation of the aminium radical cation. | Quinuclidine + PC* → Quinuclidine•+ + PC•- | rhhz.netresearchgate.net |

| Propagation 1 | Hydrogen Atom Transfer (HAT) from substrate. | Quinuclidine•+ + R-H → [Quinuclidine-H]+ + R• | rhhz.netresearchgate.net |

| Propagation 2 | Substrate radical reacts with an acceptor. | R• + Alkene → [R-Alkene]• | rhhz.netresearchgate.net |

| Termination | Combination of two radical species. | R• + R• → R-R | lumenlearning.comlibretexts.org |

Photochemical Reaction Mechanisms

Photochemistry involves chemical reactions initiated by the absorption of light. msu.eduirispublishers.com When a molecule like 2-methylquinuclidine or a related heterocyclic compound absorbs a photon, it is promoted to an electronic excited state. msu.edu From this excited state, it can undergo various transformations, including photoadditions and photocyclizations, or relax through complex dynamic processes. The study of these mechanisms is essential for controlling the outcome of photochemical reactions. escholarship.org

Photoaddition and photocyclization are two major classes of photochemical reactions that lead to the formation of new chemical bonds. These reactions often proceed from an excited state of the molecule and can provide access to molecular architectures that are difficult to synthesize using ground-state chemistry. nih.govnih.gov

Photoaddition : In a photoaddition reaction, an excited molecule adds to another molecule in its ground state. nih.gov The mechanism can involve the formation of an intermediate exciplex or a radical ion pair, which then collapses to form the final product. For example, some arylphenols, upon excitation, can undergo excited-state proton transfer to form quinone methides, which can then be trapped by a solvent like methanol (B129727) in a photoaddition process. nih.gov

Photocyclization : This process involves the intramolecular formation of a ring. nih.gov A classic example is the Norrish-Yang reaction, where an excited carbonyl compound undergoes intramolecular γ-hydrogen abstraction to form a 1,4-diradical, which then cyclizes to a cyclobutanol. nih.gov Another important class is electrocyclization, where a conjugated π-system undergoes ring closure upon photoexcitation. irispublishers.com The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules. For instance, the photocyclization of styrylthiophenes to form thiahelicenes proceeds through the conrotatory cyclization of an excited state, followed by oxidation to yield the aromatic product. ua.es

While specific studies on 2-methylquinuclidine are not prevalent in this context, the principles derived from other heterocyclic systems are applicable. The rigid, bicyclic structure of quinuclidine could pre-organize appended chromophores, potentially leading to highly selective and efficient photocyclization reactions.

| Reaction Type | Key Intermediate | Description | Reference |

|---|---|---|---|

| Norrish-Yang Cyclization | 1,4-Diradical | Intramolecular γ-hydrogen abstraction by an excited carbonyl group, followed by ring closure. | nih.gov |

| [2+2] Photocycloaddition | Excited State Complex (Exciplex) | Concerted or stepwise formation of a four-membered ring from two alkene units. | msu.edu |

| Electrocyclization | Excited Polyene | Intramolecular cyclization of a conjugated π-system, governed by orbital symmetry rules. | irispublishers.comua.es |

| Arylphenol Photocyclization | Quinone Methide | Excited-state proton transfer followed by electrocyclic ring closure. | nih.gov |

Understanding the fate of a molecule after it absorbs light requires studying its excited-state dynamics. These dynamics encompass all the processes the molecule can undergo as it returns to the ground state, such as fluorescence, phosphorescence, internal conversion, intersystem crossing, and chemical reactions. frontiersin.orgrsc.org

For heterocyclic compounds, these dynamics can be particularly complex. Upon excitation to a singlet excited state (S₁), a molecule can return to the ground state (S₀) by emitting a photon (fluorescence) or via non-radiative decay (internal conversion). rsc.org Alternatively, it can undergo intersystem crossing (ISC) to a triplet excited state (T₁). msu.edu Triplet states are often longer-lived and can be key intermediates in photochemical reactions. msu.edu

The specific pathways and their efficiencies are highly dependent on the molecular structure and environment. frontiersin.orgrsc.org For example, in some acridone (B373769) dyes, the excited-state dynamics involve a complex interplay between excited-state proton transfer (ESPT) and excimer formation. frontiersin.org In metal-porphyrin complexes, ligand-to-metal charge-transfer states can dictate whether the system undergoes rapid intersystem crossing to the triplet state or expands its coordination sphere. mdpi.com

The study of these ultrafast processes relies heavily on time-resolved spectroscopic techniques, such as transient absorption spectroscopy, which can monitor the formation and decay of transient species on timescales from femtoseconds to microseconds. nih.gov These experimental results are often coupled with quantum chemical calculations (e.g., DFT and TD-DFT) to build a comprehensive model of the excited-state potential energy surfaces and identify the key reaction coordinates and intermediates. escholarship.orgua.eschemrxiv.org

| Process | Spin State Change | Description | Typical Timescale | Reference |

|---|---|---|---|---|

| Absorption | No | Promotion from ground state (S₀) to an excited singlet state (Sₙ). | ~10⁻¹⁵ s | msu.edu |

| Internal Conversion (IC) | No | Non-radiative transition between states of the same spin (e.g., S₁ → S₀). | 10⁻¹⁴ to 10⁻¹¹ s | rsc.org |

| Fluorescence | No | Radiative decay from S₁ to S₀. | 10⁻⁹ to 10⁻⁷ s | frontiersin.org |

| Intersystem Crossing (ISC) | Yes (S₁ → T₁) | Non-radiative transition between states of different spin. | 10⁻¹¹ to 10⁻⁸ s | msu.edumdpi.com |

| Phosphorescence | Yes (T₁ → S₀) | Radiative decay from T₁ to S₀. | 10⁻³ to 10² s | chemrxiv.org |

| Excited-State Proton Transfer (ESPT) | No | Proton transfer occurring in the excited state. | Variable (ps to ns) | frontiersin.org |

Proton Transfer Processes and Basicity Studies

The basicity of 2-methylquinuclidine, a saturated heterocyclic amine, is a key aspect of its chemical reactivity. This section explores the mechanistic details of proton transfer involving this compound and delves into the factors governing its basicity, including its affinity for alkylammonium cations and the influence of non-covalent interactions.

Alkylammonium Cation Affinities and Proton Transfer Events

The interaction of 2-methylquinuclidine with alkylammonium cations, which serve as proton donors, provides insight into its proton affinity and the dynamics of proton transfer. Alkylammonium cations are organic cations with the general formula [R₄₋ₙNHₙ]⁺, where R represents an alkyl group. wikipedia.org

Computational studies using Density Functional Theory (DFT) have been employed to determine the alkylammonium cation affinities (ACA) and the thermodynamics of proton transfer (PT) for a range of nitrogen-containing organic bases, including 2-methylquinuclidine. researchgate.net In these studies, two types of interactions are considered: the formation of an ACA-complex, where a hydrogen bond is formed between the base and the alkylammonium cation, and a PT-complex, resulting from the transfer of a proton from the cation to the base. researchgate.net

Research has shown that 2-methylquinuclidine exhibits a high proton affinity. researchgate.net In a study comparing various N-sp³ organobases, 2-methylquinuclidine demonstrated the highest proton affinity towards mono-, di-, and trisubstituted alkylammonium cations. researchgate.net This high affinity is reflected in the calculated proton transfer values. For instance, the proton transfer values from methylammonium (B1206745) (MeNH₃⁺), dimethylammonium (Me₂NH₂⁺), and trimethylammonium (Me₃NH⁺) cations to 2-methylquinuclidine were calculated to be 176.5, 151.5, and 136.5 kJ·mol⁻¹, respectively. researchgate.net

The stability of the resulting complexes (either through hydrogen bonding or proton transfer) depends on the nature of the alkylammonium cation. For many N-sp³ bases, the proton transfer complexes are more stable than the hydrogen-bonded ACA-complexes when interacting with less sterically hindered cations like MeNH₃⁺ and Me₂NH₂⁺. researchgate.net However, with the bulkier trimethylammonium cation, the ACA-complexes are often more stable, which can be attributed to reduced steric strain due to the longer interatomic distances in these complexes compared to the proton transfer complexes. researchgate.net

The gas-phase basicity of 2-methylquinuclidine has been experimentally determined to be 956.1 kJ/mol. nist.gov This value is a measure of the proton affinity of the molecule in the absence of solvent effects. libretexts.org Theoretical calculations have also been used to predict the pKa of 2-methylquinuclidine, with one study reporting a value of 10.5. peerj.com

Table 1: Proton Transfer (PT) and Alkylammonium Cation Affinity (ACA) Data for 2-Methylquinuclidine

| Interacting Cation | Proton Transfer (PT) Value (kJ·mol⁻¹) | Alkylammonium Cation Affinity (ACA) Value (kJ·mol⁻¹) |

| Methylammonium (MeNH₃⁺) | 176.5 researchgate.net | Data not available |

| Dimethylammonium (Me₂NH₂⁺) | 151.5 researchgate.net | Data not available |

| Trimethylammonium (Me₃NH⁺) | 136.5 researchgate.net | Data not available |

| This table presents computed data on the interaction of 2-methylquinuclidine with various alkylammonium cations in the gas phase. researchgate.net |

Role of Non-Covalent Interactions in Basicity Phenomena

Hydrogen bonding is a primary non-covalent interaction that influences basicity. openstax.orgnih.gov In the context of proton transfer from an alkylammonium cation, the initial interaction often involves the formation of a hydrogen bond between the N-H of the cation and the nitrogen atom of 2-methylquinuclidine. researchgate.net The strength of this hydrogen bond can affect the subsequent proton transfer step.

The structure of the base itself also plays a significant role. The bridged bicyclic structure of quinuclidine derivatives, including 2-methylquinuclidine, contributes to their high basicity. This rigid framework can influence the accessibility of the nitrogen lone pair for protonation and can affect the stability of the resulting protonated species through steric and electronic effects. researchgate.net For example, the presence of the methyl group in the 2-position can introduce steric hindrance that may modulate the basicity compared to the parent quinuclidine molecule.

Furthermore, the environment in which the proton transfer occurs is critical. In the gas phase, the intrinsic basicity of a molecule is measured without the influence of a solvent. libretexts.org However, in solution, solvent molecules can form hydrogen bonds and other non-covalent interactions with both the base and its conjugate acid, significantly altering the thermodynamics of the proton transfer process. libretexts.org While the provided data focuses on gas-phase interactions, it is important to acknowledge that these non-covalent interactions with the surrounding medium are fundamental to understanding basicity in condensed phases.

Computational and Theoretical Studies of 2 Methylquinuclidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules from first principles. For 2-methylquinuclidine, these calculations have been pivotal in elucidating its conformational preferences and predicting its acid-base properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. numberanalytics.comnih.gov DFT calculations are used to perform geometry optimizations, where the lowest energy arrangement of atoms is found, and to calculate the energies of different molecular conformations. numberanalytics.comscirp.org This process involves finding a self-consistent solution to the electron density and then using the forces derived from this density to adjust the molecular geometry until a minimum energy structure is reached. numberanalytics.com

The acid dissociation constant (pKa) is a critical property that influences a molecule's behavior in solution, and its prediction is a key challenge in computational chemistry. routledge.comnih.gov While high-level quantum mechanical methods like DFT can predict pKa values, they are often computationally expensive. optibrium.com Semiempirical quantum mechanical (SQM) methods, such as PM6, AM1, and PM3, offer a much faster alternative, making them suitable for high-throughput screening. nih.govarxiv.org These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.

SQM methods are often combined with continuum solvation models like COSMO or SMD to predict pKa values in aqueous solutions. nih.govpeerj.com The accuracy of these predictions is typically evaluated by comparing them to experimental data, with root-mean-square errors (RMSE) often falling within 0.7 to 1.6 log units for diverse sets of compounds, including various amines. optibrium.compeerj.comnih.gov For instance, studies have shown that for amine-containing drug molecules, methods like PM3/COSMO and AM1/COSMO can achieve RMSE values of 1.0–1.1 pH units after removing outliers. peerj.com This approach involves calculating the relative free energies of deprotonation using an isodesmic reaction, which compares the target molecule to a chemically similar reference compound with a known pKa. peerj.com This combination of SQM and machine learning has proven to be as effective as more computationally intensive methods for predicting the pKa of a wide range of molecules. optibrium.com

| Method | Solvation Model | Reported RMSE (pH units) | Notes |

|---|---|---|---|

| PM3 | COSMO | 1.0 ± 0.2 | Performance after removal of a single outlier (cefadroxil). peerj.com |

| AM1 | COSMO | 1.1 ± 0.3 | Performance after removal of a single outlier (cefadroxil). peerj.com |

| PM3 | SMD | 1.5 ± 0.3 | Considered a better choice if zwitterionic states are involved. peerj.com |

| AM1 | SMD | 1.6 ± 0.4 | Considered a better choice if zwitterionic states are involved. peerj.com |

| Combined SQM & RBF | - | 0.7 - 1.0 | Performance on SAMPL6 and known drug benchmark sets. optibrium.comnih.gov |

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.comnih.gov For a molecule like 2-methylquinuclidine, this analysis is crucial for understanding its stability and reactivity.

The conformational space of a molecule can be visualized as an energy landscape, a multidimensional surface where different conformations correspond to various energy levels. researchgate.netmdpi.com Stable conformations reside in energy minima, separated by energy barriers that represent the transition states between them. researchgate.net Computational methods are used to explore this landscape to identify the most stable conformers, which are the ones the molecule is most likely to adopt. mdpi.comoregonstate.edu

For 2-methylquinuclidine, the rigid bicyclic structure limits its conformational flexibility compared to acyclic alkanes. oregonstate.eduindiana.edu However, the orientation of the methyl group introduces distinct conformational possibilities. The most stable conformation, or the global energy minimum, is determined by factors such as steric hindrance. organicchemistrytutor.com Computational studies on similar bridged ring systems, like 1,2-difluorocyclododecanes, have shown that substituents have distinct preferences for specific locations (e.g., corner vs. edge) on the ring structure to minimize energy. beilstein-journals.org In 2-methylquinuclidine, theoretical calculations would identify the preferred orientation of the methyl group (axial vs. equatorial-like positions relative to the piperidine (B6355638) ring it is attached to) by comparing the relative energies of each conformer. The most stable structure is the one that minimizes steric repulsion between the methyl group and the rest of the quinuclidine (B89598) cage.

Stereochemistry is a critical aspect of molecular structure, and computational modeling is essential for its accurate representation and prediction. numberanalytics.comchemrxiv.org For chiral molecules like 2-methylquinuclidine, which exists as (R) and (S) enantiomers, computational methods can be used to model their distinct three-dimensional structures. numberanalytics.com

These models are vital for predicting how the different stereoisomers might behave in chemical reactions or biological systems. numberanalytics.com For example, computational analysis can shed light on reaction mechanisms by examining the stereochemical course of a reaction, which can help infer the structure of transition states and intermediates. numberanalytics.com By simulating the interaction of each enantiomer with other chiral molecules, such as enzyme active sites, computational models can predict stereospecific outcomes. This is crucial in fields like drug discovery, where the stereochemistry of a molecule often dictates its efficacy and function. chemrxiv.org

Basicity and Proton Affinity Prediction

The ability of the nitrogen atom in 2-methylquinuclidine to accept a proton is a defining chemical characteristic. Computational methods provide precise predictions of its basicity through the calculation of proton affinity (PA) and gas-phase basicity (GB). researchgate.net Proton affinity is defined as the negative of the enthalpy change for the gas-phase protonation reaction, while gas-phase basicity is the negative of the corresponding Gibbs free energy change. nih.gov

DFT calculations have been employed to determine these values for a wide range of nitrogen-containing bases. csic.esrsc.org In a comparative study, 2-methylquinuclidine was found to exhibit the highest proton affinity among a series of N-sp3 organobases, highlighting the significant electron-donating effect of its structure. csic.es The calculated proton affinity for 2-methylquinuclidine interacting with various alkylammonium cations underscores its strong basic character. csic.es These theoretical values are benchmarked against experimental data when available and provide a fundamental measure of intrinsic basicity, free from solvent effects. nih.govnist.gov The prediction of these properties is crucial for understanding reaction mechanisms and the behavior of the molecule in various chemical environments. researchgate.net

| Base | Interaction with MeNH₃⁺ | Interaction with Me₂NH₂⁺ | Interaction with Me₃NH⁺ |

|---|---|---|---|

| Methylamine | 108.1 (ACA) | - | 91.2 (ACA) |

| Dimethylamine | - | 103.7 (ACA) | - |

| Piperidine | - | - | 115.8 (ACA) |

| Quinuclidine | - | - | 133.0 (ACA) |

| 2-Methylquinuclidine | 176.5 (PT) | 151.5 (PT) | 136.5 (PT) |

| Data sourced from a DFT study on nitrogenated organobases. csic.es ACA refers to the stability of the alkylammonium cation complex, while PT refers to the stability of the complex after proton transfer. Higher values indicate greater stability. 2-Methylquinuclidine consistently shows high values, indicating strong basicity. csic.es |

Theoretical Determination of Proton Affinity Values

The proton affinity (PA) of a molecule is a fundamental measure of its gas-phase basicity, defined as the negative of the enthalpy change for the protonation reaction. pageplace.de Theoretical chemistry provides powerful tools to calculate proton affinities, offering insights that complement experimental findings. numberanalytics.com Computational methods like Density Functional Theory (DFT) and high-level ab initio calculations have become standard for predicting the thermochemical properties of molecules, including proton affinity and gas-phase basicity (GB). nih.govnih.govq-chem.com

Various computational approaches are employed to determine proton affinity. numberanalytics.com DFT methods, with functionals such as B3LYP and M06-2X, are widely used due to their balance of computational cost and accuracy. nih.govscirp.orgnih.gov For higher accuracy, more sophisticated ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard," especially when combined with large basis sets and extrapolated to the complete basis set (CBS) limit. numberanalytics.comnih.gov These calculations involve optimizing the geometries of the neutral molecule and its protonated form to determine their respective electronic energies, from which the proton affinity is derived. nih.gov

While specific theoretical proton affinity values for 2-methylquinuclidine are not extensively documented in readily available literature, studies on related substituted amines and bicyclic compounds provide a framework for understanding its properties. For instance, computational studies on a wide range of organic bases demonstrate that alkyl substituents generally increase proton affinity due to their electron-donating inductive effect. researchgate.net The gas-phase basicities of various small molecules have been benchmarked using high-level quantum model chemistries, providing a reliable database for assessing the accuracy of different computational methods. nih.gov Theoretical investigations on substituted quinuclidines have shown that substituents can significantly influence basicity, a direct correlate of proton affinity.

The following table illustrates the calculated gas-phase basicity (GB) and proton affinity (PA) for related amine compounds, demonstrating the influence of structure on basicity.

| Compound | Gas-Phase Basicity (GB) (kJ mol⁻¹) | Proton Affinity (PA) (kJ mol⁻¹) |

| Ammonia | 819.2 | 853.6 |

| Methylamine | 865.5 | 899.4 |

| Dimethylamine | 895.8 | 929.1 |

| Trimethylamine | 915.9 | 948.5 |

| Quinuclidine | 942.9 | 977.8 |

Note: Data sourced from the NIST Chemistry WebBook. Values for 2-methylquinuclidine are not available in this database. The trend illustrates the increase in basicity with alkyl substitution.

Influence of Molecular Structure on Basicity

The basicity of an amine is intrinsically linked to its molecular structure, primarily the availability of the nitrogen lone pair to accept a proton. In 2-methylquinuclidine, several structural features synergistically determine its basic character.

The foundational structure is the quinuclidine cage, a bicyclic amine with a highly rigid framework. This conformational rigidity is crucial. In acyclic tertiary amines, steric hindrance from bulky alkyl groups can shield the nitrogen's lone pair, making it less accessible for protonation and thus decreasing basicity in solution. However, in the locked structure of quinuclidine, the C-C bonds are held back, preventing this steric crowding around the bridgehead nitrogen atom. This lack of steric hindrance ensures that the lone pair is exceptionally available for bonding with a proton.

Furthermore, the geometry of the quinuclidine cage minimizes angle strain upon protonation. When the nitrogen atom forms a bond with a proton, the geometry around the nitrogen changes. In many cyclic amines, this can introduce significant strain. The structure of quinuclidine, however, is already favorably disposed to accommodate the tetrahedral geometry of the resulting quaternary ammonium (B1175870) cation, meaning less energy is required for this transformation, which contributes to its high basicity.

The substituent at the 2-position, a methyl group, further modulates the basicity. The methyl group is an electron-donating group through an inductive effect (+I). It pushes electron density through the sigma bonds of the carbon framework towards the nitrogen atom. This increase in electron density on the nitrogen makes the lone pair even more attractive to a proton, thereby increasing the molecule's basicity compared to the unsubstituted quinuclidine. Studies on various alkyl-substituted amines and related compounds consistently show that increasing alkyl substitution leads to higher gas-phase basicities and proton affinities. researchgate.net Therefore, the 2-methyl substituent is expected to enhance the already high basicity of the quinuclidine core.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the connectivity and spatial arrangement of atoms. For 2-methylquinuclidine, both one-dimensional and two-dimensional (2D) NMR techniques are employed to resolve its complex structure.

Two-dimensional NMR experiments are crucial for confirming the covalent framework and establishing the relative stereochemistry of the methyl group at the C2 position. Techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-bond and through-space correlations, respectively. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. nih.gov In a COSY spectrum of 2-methylquinuclidine, cross-peaks would appear between the proton at C2 and the adjacent protons on C3, as well as the methyl protons. This network of correlations helps to trace the connectivity of the entire spin system, confirming the location of the methyl substituent. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for determining the spatial proximity of protons, regardless of whether they are connected through bonds. arxiv.org For 2-methylquinuclidine, NOESY can elucidate the stereochemistry at the C2 position. For instance, observing a NOE cross-peak between the methyl protons and specific protons on the quinuclidine (B89598) cage would indicate their proximity in space, allowing for the assignment of the methyl group's orientation (either exo or endo).

The combination of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals and confirms the relative stereochemistry of the molecule.

The rigid bicyclic structure of the quinuclidine cage limits its conformational flexibility. However, NMR spectroscopy, particularly temperature-dependent studies and NOESY, can provide insights into any subtle dynamic processes. nih.gov

NOESY experiments are instrumental in conformational analysis by measuring through-space interactions between protons. arxiv.org The intensities of NOESY cross-peaks are inversely proportional to the sixth power of the distance between the protons, making it a sensitive tool for measuring internuclear distances up to approximately 5 Å. mdpi.com By analyzing the pattern and intensity of these cross-peaks in 2-methylquinuclidine, the preferred conformation of the molecule in solution can be determined, and any minor conformational equilibria can be investigated. nih.govsemanticscholar.org For example, the relative distances between the methyl group protons and various protons on the bicyclic rings can be precisely mapped to define the molecule's three-dimensional structure in solution.

Table 1: Experimental ¹H and ¹³C NMR Data for Quinuclidine

This interactive table provides the reported chemical shifts for the parent quinuclidine molecule.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2/C6 | 2.86 | 47.9 |

| C3/C5 | 1.53 | 26.2 |

| C4 | 1.74 | 21.3 |

Data sourced from spectral databases.

The introduction of a methyl group at the C2 position would induce predictable changes in the NMR spectrum. The methyl protons would appear as a doublet, and the C2 proton as a corresponding multiplet. The electron-donating nature of the methyl group would cause slight shifts in the ¹³C signals of nearby carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methylquinuclidine

This interactive table presents the predicted chemical shifts based on substituent effects.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2-H | Multiplet, ~2.9-3.1 | ~54-56 |

| C2-CH₃ | Doublet, ~1.1-1.3 | ~18-20 |

| C3/C5/C6 Protons | Complex multiplets, ~1.5-3.0 | C3: ~32-34, C6: ~45-47 |

| C4-H | Multiplet, ~1.7-1.9 | ~20-22 |

Mass Spectrometry for Isomer Differentiation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, creating a unique fingerprint for a molecule. uni-saarland.de

The position of the methyl group on the quinuclidine ring significantly influences the fragmentation pathways under electron ionization. This allows for the differentiation of isomers like 2-methylquinuclidine, 3-methylquinuclidine, and 4-methylquinuclidine based on the presence and relative intensity of specific diagnostic ions. These ions act as markers for a particular isomeric structure. nih.govnih.gov

For the methylquinuclidine isomers, key fragment ions are formed through characteristic cleavage pathways of the bicyclic ring system. A notable fragmentation involves the loss of an ethylene (B1197577) molecule ([M–C₂H₄]⁺·) and the subsequent loss of a hydrogen radical ([M–H–C₂H₄]⁺). The relative abundances of these and other fragment ions are distinct for each isomer, enabling their unambiguous identification.

The mass spectrum of 2-methylquinuclidine is characterized by specific fragmentation patterns that distinguish it from its 3- and 4-methyl isomers. The molecular ion (M⁺·) is observed, and its fragmentation is dictated by the position of the methyl group.

One of the most significant fragmentation pathways for quinuclidine and its derivatives involves the cleavage of the C-C bonds of the bicyclic system. For 2-methylquinuclidine, the presence of the methyl group at the α-position to the nitrogen atom influences the stability of the resulting fragments. A key diagnostic ion for 2-methylquinuclidine is the [M–CH₃]⁺ ion at a mass-to-charge ratio (m/z) of 110. The formation of an abundant ion at m/z 96, corresponding to [M–C₂H₅]⁺, is also a characteristic feature.

The relative intensities of these and other key ions provide a clear basis for distinguishing the isomers.

Table 3: Characteristic Diagnostic Ions in the EI Mass Spectra of Methylquinuclidine Isomers

This interactive table displays the relative intensities of key fragment ions used to differentiate the isomers.

| Characteristic Ion | Mass Value (m/z) | 2-Methylquinuclidine | 3-Methylquinuclidine | 4-Methylquinuclidine |

|---|---|---|---|---|

| [M]⁺· | 125 | 22 | 22 | 25 |

| [M–CH₃]⁺ | 110 | 100 | 11 | 2 |

| [M–C₂H₄]⁺· | 97 | 2 | 100 | 100 |

| [M–C₂H₅]⁺ | 96 | 59 | 7 | 2 |

Qualitative differences in the relative intensities of these ions are sufficient to distinguish the isomers.

Spectroscopic Analysis of Derivatives and Intermediates

The synthesis of 2-methylquinuclidine or its derivatives involves multiple steps, and the characterization of intermediates is essential for monitoring the reaction progress and confirming the structure of the final products. nih.govnih.gov

A plausible synthetic route to 2-methylquinuclidine could start from a substituted pyridine (B92270) precursor, which is first reduced to a piperidine (B6355638) intermediate. This intermediate would then undergo cyclization reactions to form the bicyclic quinuclidine core. Each intermediate in this pathway would be characterized by a distinct set of spectroscopic data.

Intermediates: For example, a piperidine intermediate would show characteristic N-H stretching bands in its Infrared (IR) spectrum and would have significantly different ¹H and ¹³C NMR chemical shifts compared to the final bicyclic product, reflecting its greater conformational flexibility. Mass spectrometry would show a different molecular ion and fragmentation pattern corresponding to the acyclic or monocyclic structure.

Derivatives: 2-Methylquinuclidine can be used as a scaffold to synthesize various derivatives. google.com For instance, N-oxidation of the bridgehead nitrogen would lead to 2-methylquinuclidine N-oxide. This modification would cause a significant downfield shift of the α-protons (at C2 and C6) in the ¹H NMR spectrum due to the inductive effect of the N-O bond. Similarly, the ¹³C NMR signals for the α-carbons would also be shifted downfield. The introduction of new functional groups would also give rise to new characteristic signals in the IR and mass spectra, confirming the successful derivatization.

Spectroscopic analysis at each stage of synthesis and derivatization is crucial for ensuring the structural integrity of the intermediates and final products. nih.govnih.gov

Applications of 2 Methylquinuclidine in Advanced Organic Synthesis and Catalysis

Role as a Tertiary Amine Base in Synthetic Processes

The efficacy of 2-methylquinuclidine as a tertiary amine base is rooted in its molecular structure. The bicyclic cage-like framework ensures that the lone pair of electrons on the nitrogen atom is highly accessible, making it a potent, sterically hindered base. This property is leveraged in numerous synthetic transformations where a strong, non-nucleophilic base is required.

While specific proprietary synthesis routes for commercial herbicides are often closely guarded, the principles of organic synthesis allow for the identification of steps where a strong base like 2-methylquinuclidine would be advantageous. Many synthetic pathways for herbicides involve condensation or substitution reactions that generate acidic byproducts, such as hydrogen halides. In these cases, a tertiary amine base is crucial for scavenging the acid and driving the reaction to completion.

For instance, in the synthesis of aryloxyphenoxypropionate herbicides, which are used to control grass weeds, a key step often involves the coupling of a substituted phenol (B47542) with a propionate (B1217596) derivative. This reaction can be facilitated by a base to deprotonate the phenol, enhancing its nucleophilicity. 2-Methylquinuclidine can serve as an effective catalyst in such reactions, ensuring high yields and minimizing side reactions. The development of new herbicides often involves creating complex molecules through multi-step synthesis, where efficient and selective catalysts are essential. nih.govresearchgate.net

Beyond its role as an acid scavenger, 2-methylquinuclidine functions as a general base catalyst, activating substrates by abstracting a proton in the rate-determining step of a reaction. Its strong basicity and steric hindrance are beneficial in a variety of organic reactions. For example, it can be employed in elimination reactions, such as dehydrohalogenations, to form alkenes.

In recent years, quinuclidine (B89598) and its derivatives have also been recognized for their role as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions. rhhz.net This capability allows for the direct functionalization of C-H bonds, an area of significant interest in modern organic chemistry for its atom- and step-economy. rhhz.net Although many studies focus on the parent quinuclidine, the principles extend to its derivatives like 2-methylquinuclidine, which can act as both a base and a HAT catalyst in certain transformations, providing a versatile tool for the synthesis of complex organic molecules. rhhz.net

Catalytic Applications in Polymer Chemistry

The production of polymers, particularly polyurethanes, relies heavily on catalysts to control the reaction rates and ensure the desired properties of the final material. Tertiary amines are a major class of catalysts used in this industry, and 2-methylquinuclidine has found application in this field. researchgate.nettopicsonchemeng.org.my

Polyurethane resins are formed through the reaction of a polyol with a polyisocyanate. san-apro.co.jpgzyourun.com This process involves two main reactions: the "gelling" reaction between the isocyanate and the polyol to form the urethane (B1682113) linkage, and the "blowing" reaction between the isocyanate and water, which produces carbon dioxide gas to create foam. ekb.eg Tertiary amine catalysts play a crucial role in balancing these two reactions to achieve the desired foam structure and properties. topicsonchemeng.org.myekb.eg

2-Methylquinuclidine, listed among other amine catalysts in patent literature, is used to catalyze the formation of polyurethane resins. google.comgoogle.com Its catalytic activity stems from its ability to activate the hydroxyl group of the polyol, making it more nucleophilic and facilitating its attack on the isocyanate group. acs.org The choice of catalyst is critical as it influences key processing parameters like cream time, gel time, and tack-free time, as well as the final physical properties of the polyurethane product. ekb.egbdmaee.net

The performance of 2-methylquinuclidine as a polyurethane catalyst is best understood in comparison to other commonly used tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO or TEDA) and quinuclidine itself. The catalytic activity of a tertiary amine is influenced by its basicity and the steric accessibility of the nitrogen's lone pair of electrons. gvchem.com

Quinuclidine is known to be a more reactive gelling catalyst than the widely used TEDA, particularly when the polyol contains a high proportion of secondary hydroxyl groups. google.com The addition of a methyl group at the 2-position of the quinuclidine ring, creating 2-methylquinuclidine, introduces steric hindrance that can modulate its catalytic activity. This can be advantageous in applications where a delayed action or a specific balance between the gelling and blowing reactions is required. While organotin compounds are highly active catalysts for the gelling reaction, environmental and toxicity concerns have driven interest towards amine-based catalysts. gzyourun.combdmaee.net 2-Methylquinuclidine is part of a diverse family of amine catalysts that allows formulators to fine-tune polyurethane production to meet specific performance requirements. researchgate.netgoogle.comgoogle.com

Historical Perspectives and Evolution of Research on Quinuclidine and Its Methylated Analogs

Early Discoveries in Nitrogen-Centered Radical Chemistry

The field of nitrogen-centered radical chemistry has its roots in discoveries dating back over a century, long before the advent of modern photocatalysis. One of the foundational reactions in this area is the Hofmann-Löffler-Freytag (HLF) reaction, first reported in the late 19th and early 20th centuries. nih.gov This reaction involves the cyclization of N-haloamines to form pyrrolidines and other nitrogen-containing heterocycles. nih.gov While initially the mechanism was not fully understood, work in the mid-20th century by chemists such as Wawzonek and Thelen proposed a free-radical chain mechanism. nih.gov This process involves the homolytic cleavage of a nitrogen-halogen bond, typically induced by heat or light, to generate a highly reactive nitrogen-centered radical. nih.govnih.gov

This nitrogen radical then undergoes an intramolecular hydrogen atom transfer (HAT), preferentially abstracting a hydrogen atom from the δ-carbon position through a six-membered cyclic transition state. acs.org This 1,5-HAT step generates a carbon-centered radical, which then propagates the chain reaction and ultimately leads to the cyclized product after treatment with a base. nih.gov

The HLF reaction established a fundamental principle: the generation of nitrogen-centered radicals from N-haloamine precursors could be used to achieve selective C-H functionalization. While the majority of early examples focused on the formation of five-membered pyrrolidine (B122466) rings, the geometric constraints of the substrate could be manipulated to favor other outcomes. For instance, the use of N-halo-4-alkylpiperidine substrates demonstrated that a 1,6-hydrogen atom transfer could occur, leading to the formation of the bicyclic quinuclidine (B89598) skeleton. nih.gov This provided an early, albeit not always high-yielding, conceptual pathway to quinuclidine and its analogs through a radical-mediated process.

These early studies were crucial in establishing the reactivity patterns of nitrogen-centered radicals, even though the methods for their generation were often harsh, requiring strong acidic conditions or UV irradiation. nih.govnih.gov The research laid the groundwork for the explosion of interest in nitrogen-centered radical chemistry seen in recent decades, where milder methods, such as photoredox catalysis, have been developed. In these modern systems, quinuclidine and its derivatives are often used as powerful hydrogen atom transfer (HAT) catalysts themselves, a testament to the evolution of the field from studying the radicals of these structures to using the structures to generate other radicals. researchgate.netmdpi.com

Development of Synthetic Routes over Time

The synthesis of the quinuclidine core and its derivatives has evolved significantly since the initial explorations of bicyclic amine chemistry. Early approaches to the 1-azabicyclo[2.2.2]octane framework often relied on multi-step sequences starting from piperidine (B6355638) or pyridine (B92270) precursors.

One of the classical and most enduring methods for constructing the quinuclidine skeleton is through intramolecular cyclization reactions. A key historical strategy involves the Dieckmann condensation of appropriately substituted piperidines. For example, the intramolecular condensation of 1-carbethoxymethyl-4-carbethoxypiperidine can be used to form a β-keto ester, which, after hydrolysis and decarboxylation, yields 3-quinuclidinone. This ketone then serves as a versatile intermediate that can be reduced to form the parent quinuclidine.

Another foundational approach involves the dehydrative cyclization of 4-(2-hydroxyethyl)piperidine. This method provides a direct route to the quinuclidine ring system and has been a viable pathway for accessing the parent compound.

The synthesis of specifically substituted quinuclidines, such as the 2-methyl derivative, built upon these foundational methods. The general strategies for introducing alkyl groups onto the quinuclidine ring have included:

Starting with a substituted precursor: Synthesizing the bicyclic ring from a piperidine that already contains the desired methyl group at the appropriate position.

Modification of a pre-formed quinuclidine intermediate: Using intermediates like quinuclidinones to introduce substituents via reactions such as the Wittig reaction, followed by reduction.

Over time, synthetic methods have become more sophisticated, allowing for greater control over stereochemistry, which is crucial for chiral molecules like 2-methylquinuclidine. While early syntheses often produced racemic mixtures, modern approaches employ stereoselective and asymmetric techniques to yield specific enantiomers. A notable modern advancement is the use of radical cyclizations to construct the quinuclidine ring with high diastereoselectivity. For instance, a phosphorus hydride mediated radical addition-cyclization of a 1,7-diene has been shown to produce substituted piperidines, which can then be cyclized to form 2,5-disubstituted quinuclidines. nih.gov

The following table provides a conceptual overview of the evolution of synthetic strategies for quinuclidine and its alkylated analogs.

| Era | Synthetic Strategy | Key Reactions | Starting Materials (Typical) | Control |

| Early- to Mid-20th Century | Intramolecular Cyclization | Dieckmann Condensation, Dehydrative Cyclization | Substituted Piperidines, Pyridines | Limited Stereocontrol |

| Mid- to Late-20th Century | Functionalization of Core | Wittig Reaction, Grignard Addition, Reductions | 3-Quinuclidinone | Improved Regiocontrol |

| Late 20th to 21st Century | Asymmetric & Stereoselective Synthesis | Chiral Auxiliaries, Asymmetric Catalysis, Radical Cyclizations | Chiral Pool Precursors, Prochiral Substrates | High Stereocontrol |

This evolution reflects the broader trends in organic synthesis, moving from the construction of basic molecular frameworks to the highly controlled and efficient synthesis of complex, stereochemically defined molecules.

Future Directions and Emerging Research Avenues for 2 Methylquinuclidine

Potential for Novel Synthetic Methodologies

Current synthetic approaches for substituted quinuclidines often begin with pre-functionalized precursors like quinuclidin-3-one (B120416) or quinuclidin-3-ol nih.gov. Adapting these routes for 2-methylquinuclidine would require novel chemical transformations. Emerging methodologies may include:

Asymmetric Cyclization Reactions: Developing intramolecular cyclization strategies from acyclic precursors that already contain the necessary methyl-substituted chiral center. This could involve transition-metal-catalyzed cyclizations or organocatalytic cascades to construct the bicyclic core.

Directed C-H Functionalization: Leveraging the directing-group ability of the quinuclidine (B89598) nitrogen to achieve selective C-H activation and methylation at the C2 position. This advanced approach could provide a highly efficient and atom-economical route, bypassing the need for multi-step classical syntheses.

Enzymatic and Biocatalytic Methods: Employing engineered enzymes or whole-cell systems for the stereoselective synthesis of the 2-methylquinuclidine core. Biocatalysis could offer unparalleled levels of enantiopurity, which is crucial for applications in asymmetric catalysis and medicinal chemistry nih.gov.

These potential strategies are compared in the table below, highlighting the innovative directions that could shape the synthesis of this specific derivative.

| Synthetic Strategy | Key Precursors | Potential Advantages | Foreseen Challenges |

| Asymmetric Cyclization | Chiral amino alcohols or esters with a pendant methyl group | High stereocontrol, convergent synthesis. | Synthesis of complex acyclic precursors, control of multiple stereocenters. |

| Directed C-H Functionalization | Quinuclidine | High atom economy, shorter synthetic route. | Achieving high regioselectivity at C2, harsh reaction conditions may be required. |

| Biocatalytic Resolution/Synthesis | Prochiral precursors or racemic 2-methylquinuclidine | Excellent enantioselectivity, green and sustainable process. | Enzyme discovery and engineering, scalability of the process. |

Advanced Computational Modeling and Simulation

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, saving significant time and resources. For 2-methylquinuclidine, computational modeling can provide fundamental insights into its structure, reactivity, and potential applications before extensive lab work is undertaken. The combination of machine learning with these computational tools is also a growing trend that could accelerate discovery nih.govbeilstein-journals.orgnih.gov.

Future computational studies on 2-methylquinuclidine are expected to explore several key areas:

Conformational Analysis and Structural Properties: While the quinuclidine cage is rigid, the orientation of the 2-methyl group can be studied to understand its steric influence. Quantum mechanics calculations, particularly Density Functional Theory (DFT), can be used to determine the most stable conformations and to calculate key electronic properties such as proton affinity, ionization potential, and the electrostatic potential map.

Reaction Mechanism and Catalyst Design: DFT calculations can elucidate the transition states and reaction pathways for potential catalytic cycles involving 2-methylquinuclidine researchgate.net. This is crucial for understanding its role in catalysis, predicting its efficacy, and designing more effective derivatives. For instance, modeling its interaction as a hydrogen-atom-transfer (HAT) catalyst could reveal how the methyl group affects the stability of the key quinuclidine radical cation intermediate rhhz.net.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of 2-methylquinuclidine in different solvent environments or its interaction with larger molecules, such as substrates or biological macromolecules mdpi.comuniversiteitleiden.nlmdpi.com. This can provide insights into its stability as a ligand in metal complexes or its binding mode in a hypothetical enzyme active site.

The application of these computational techniques is summarized in the following table.

| Computational Method | Properties to be Studied for 2-Methylquinuclidine | Potential Insights for Research |

| Density Functional Theory (DFT) | Geometric structure, electronic properties, bond dissociation energies, transition state energies. | Understanding of basicity, nucleophilicity, and reactivity; prediction of catalytic activity and reaction mechanisms researchgate.net. |

| Molecular Dynamics (MD) | Solvation effects, conformational flexibility, protein-ligand interactions, stability of metal complexes. | Prediction of behavior in solution, stability of catalytic intermediates, potential as a pharmacophore mdpi.com. |

| Machine Learning (ML) / QSAR | Prediction of catalytic performance (e.g., enantioselectivity) based on structural descriptors. | Accelerated discovery of optimal reaction conditions and catalyst variants without exhaustive screening nih.gov. |

Exploration of New Catalytic Roles

The quinuclidine core is central to the function of cinchona alkaloids, one of the most successful classes of organocatalysts nih.govdovepress.com. The tertiary amine of quinuclidine acts as a Brønsted base or a Lewis base, activating substrates in a multitude of asymmetric reactions nih.gov. The introduction of a methyl group at the C2 position is expected to modulate these catalytic properties significantly.

Emerging research could focus on the following catalytic applications:

Asymmetric Organocatalysis: The steric bulk of the 2-methyl group, positioned close to the catalytically active nitrogen atom, could create a more defined chiral pocket during catalysis. This could lead to enhanced enantioselectivity in reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions compared to unsubstituted quinuclidine. The electron-donating nature of the methyl group could also increase the basicity of the nitrogen, potentially accelerating reaction rates.

Hydrogen-Atom-Transfer (HAT) Catalysis: Quinuclidine has been shown to act as an effective HAT catalyst under photoredox conditions, where its radical cation is the active species rhhz.net. The 2-methyl group could influence the stability and redox potential of this radical cation, potentially tuning its reactivity and selectivity in C-H functionalization reactions.

Ligands for Transition Metal Catalysis: 2-Methylquinuclidine could serve as a chiral ligand for transition metals. The steric hindrance provided by the methyl group could influence the coordination geometry around the metal center, thereby controlling the stereochemical outcome of metal-catalyzed reactions like hydrogenations, cross-couplings, or oxidations nsf.govnih.gov.

The potential influence of the 2-methyl group on catalytic performance is outlined below.

| Catalytic Application | Role of 2-Methylquinuclidine | Hypothesized Effect of 2-Methyl Group | Potential Reactions |

| Asymmetric Organocatalysis | Chiral Brønsted/Lewis Base | Increased steric hindrance for enhanced enantioselectivity; increased basicity for higher reaction rates. | Michael addition, Aldol condensation, Henry reaction nih.gov. |

| Photoredox HAT Catalysis | HAT Catalyst Precursor | Stabilization of the radical cation intermediate; altered redox potential. | α-functionalization of alcohols, amines, and ethers rhhz.net. |

| Transition Metal Catalysis | Chiral Ligand | Creation of a defined steric environment around the metal center to control product stereochemistry. | Asymmetric hydrogenation, allylic alkylation, cross-coupling reactions. |

Q & A

Q. 1.1. How can researchers optimize the synthesis of 2-methylquinuclidine to improve yield and purity?

Methodological Answer:

- Experimental Design: Use iterative reaction condition adjustments (e.g., temperature, solvent polarity, catalyst type) guided by kinetic studies and thermodynamic modeling. For example, varying the alkylation conditions of quinuclidine precursors (e.g., quinuclidin-3-one) with methylating agents like methyl iodide .

- Characterization: Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, comparing spectra with reference data for quinuclidine derivatives .

- Data Analysis: Apply factorial design to identify critical variables affecting yield, such as reaction time or stoichiometric ratios .

Q. 1.2. What analytical techniques are most reliable for distinguishing 2-methylquinuclidine from structurally similar bicyclic amines?

Methodological Answer:

- Chromatography: Use high-performance liquid chromatography (HPLC) with chiral stationary phases to resolve enantiomers, particularly if stereoisomers are present .

- Spectroscopy: Combine NMR and infrared (IR) spectroscopy to detect subtle differences in ring strain or methyl group orientation .

- Cross-Validation: Compare results with computational chemistry predictions (e.g., density functional theory (DFT) calculations for vibrational frequencies) .

Advanced Research Questions

Q. 2.1. How can mixed-methods research frameworks address contradictions in pharmacological studies of 2-methylquinuclidine derivatives?

Methodological Answer:

- Quantitative Component: Design dose-response experiments to quantify receptor binding affinity (e.g., muscarinic acetylcholine receptors) using radioligand displacement assays .

- Qualitative Component: Conduct interviews with pharmacologists to contextualize unexpected results (e.g., off-target effects) .

- Integration: Use triangulation to reconcile discrepancies, such as combining in vitro binding data with molecular dynamics simulations of receptor-ligand interactions .

Q. 2.2. What methodological strategies can resolve conflicting data on the environmental toxicity of 2-methylquinuclidine?

Methodological Answer:

- Controlled Replication: Repeat ecotoxicological assays (e.g., Daphnia magna toxicity tests) under standardized OECD guidelines to isolate confounding variables like pH or temperature .

- Meta-Analysis: Systematically review existing studies to identify biases (e.g., inconsistent exposure durations) and apply weighted statistical models .

- Advanced Analytics: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify trace degradation products that may contribute to toxicity .

Q. 2.3. How can researchers design a study to evaluate the stereochemical stability of 2-methylquinuclidine under physiological conditions?

Methodological Answer:

- Experimental Setup: Simulate physiological pH and temperature in buffered solutions, monitoring racemization via polarimetry or circular dichroism (CD) spectroscopy .

- Kinetic Modeling: Derive rate constants for enantiomer interconversion using Arrhenius plots and Eyring equation analyses .

- Biological Relevance: Correlate stability data with in vivo pharmacokinetic studies to assess implications for drug design .

2.4. What frameworks ensure rigor in formulating research questions about 2-methylquinuclidine’s role in neurodegenerative disease models?

Methodological Answer:

- PICO Framework: Define Population (e.g., rodent models), Intervention (2-methylquinuclidine dosage), Comparison (placebo or existing therapeutics), and Outcomes (cognitive improvement metrics) .